3-[(4-Chlorophenyl)carbamoyl]-2-[(2-ethylhexyl)amino]propanoic acid
Description
Properties
IUPAC Name |
4-(4-chloroanilino)-2-(2-ethylhexylamino)-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27ClN2O3/c1-3-5-6-13(4-2)12-20-16(18(23)24)11-17(22)21-15-9-7-14(19)8-10-15/h7-10,13,16,20H,3-6,11-12H2,1-2H3,(H,21,22)(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDKTVLIHTGGCJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CNC(CC(=O)NC1=CC=C(C=C1)Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Chlorophenyl)carbamoyl]-2-[(2-ethylhexyl)amino]propanoic acid typically involves multiple steps, starting with the preparation of the chlorophenyl and ethylhexylamino precursors. These precursors are then subjected to a series of reactions, including carbamoylation and amidation, under controlled conditions to form the final product. Common reagents used in these reactions include chlorinating agents, amines, and carbamoylating agents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Chlorophenyl)carbamoyl]-2-[(2-ethylhexyl)amino]propanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols, and electrophiles such as alkyl halides, under controlled temperature and pH conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
3-[(4-Chlorophenyl)carbamoyl]-2-[(2-ethylhexyl)amino]propanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(4-Chlorophenyl)carbamoyl]-2-[(2-ethylhexyl)amino]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Substituent Variations on the Phenyl Ring
- 3-[(4-Chlorophenyl)carbamoyl]-3-{[(pyridin-3-yl)methyl]amino}propanoic acid (CAS 945492-10-4) This compound replaces the 2-ethylhexyl group with a pyridinylmethyl substituent.
Modifications to the Amino and Carboxylic Acid Groups
- Ethyl 2-amino-3-(4-chlorophenyl)-3-hydroxypropanoate hydrochloride (CAS 1375473-45-2) The esterification of the carboxylic acid and introduction of a hydroxy group reduce acidity, likely improving oral bioavailability but diminishing target engagement compared to the free acid form .
Physicochemical and Pharmacokinetic Properties
Table 1: Comparative Properties of Selected Compounds
Lipophilicity and Solubility
Lipophilicity (log k) for chlorophenyl-propanoic acid derivatives is typically determined via HPLC, as seen in studies on carbamate analogs .
Computational and Experimental Insights
- Structure-Activity Relationships (SAR) : Bulky substituents (e.g., 2-ethylhexyl) may hinder enzyme binding compared to smaller groups like pyridinylmethyl, but enhance pharmacokinetic properties .
Biological Activity
3-[(4-Chlorophenyl)carbamoyl]-2-[(2-ethylhexyl)amino]propanoic acid, often referred to as a derivative of propanoic acid, has attracted attention in pharmaceutical research due to its potential biological activities. This compound is characterized by a 4-chlorophenyl group and an ethylhexyl amino moiety, which may influence its biological interactions.
Chemical Structure and Properties
The molecular formula of the compound is C₁₅H₁₈ClN₃O₂, with a molecular weight of approximately 303.77 g/mol. The presence of the chlorophenyl group is significant as it often correlates with enhanced biological activity due to increased lipophilicity and the ability to interact with various biological targets.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit notable antimicrobial properties. For instance, derivatives containing chlorophenyl groups have shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism of action typically involves disruption of bacterial cell membranes or inhibition of critical enzymatic pathways.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Activity Against | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 3-Amino-2-(4-chlorophenyl)propanoic acid | Staphylococcus aureus | 50 µg/mL |
| Ethyl 2-{[(2E)-3-(4-chlorophenyl)-2-propenoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | Escherichia coli | 100 µg/mL |
| Cinnamic acid derivatives | Various pathogens | 200 µg/mL |
This table summarizes findings from various studies that highlight the antimicrobial potential of compounds related to this compound.
Anti-inflammatory and Analgesic Effects
Similar compounds have also been evaluated for their anti-inflammatory properties. The presence of the carbamoyl group is hypothesized to enhance interactions with inflammatory pathways, potentially leading to reduced cytokine production and alleviation of pain.
Case Study:
In a study involving a related compound, researchers observed a significant reduction in inflammation markers in animal models treated with varying doses of the compound over a two-week period. The results indicated that at higher concentrations, there was a notable decrease in prostaglandin E2 levels, suggesting effective anti-inflammatory activity.
The biological activity of this compound may be attributed to its ability to interact with specific receptors or enzymes involved in microbial resistance or inflammatory responses.
- Cell Membrane Disruption: Similar compounds have been shown to permeabilize bacterial membranes, leading to cell lysis.
- Enzyme Inhibition: The compound may inhibit key enzymes in metabolic pathways critical for pathogen survival.
- Cytokine Modulation: It may modulate immune responses by affecting cytokine production, thereby reducing inflammation.
Q & A
Q. What are the established synthetic routes for 3-[(4-Chlorophenyl)carbamoyl]-2-[(2-ethylhexyl)amino]propanoic acid, and what are their key reaction conditions?
Methodological Answer: Synthesis typically involves multi-step reactions, including:
- Carbamoylation: Reaction of 4-chloroaniline with a propanoic acid derivative under basic conditions (e.g., NaOH, THF solvent, 0–5°C).
- Amine Coupling: Introducing the 2-ethylhexylamine group via nucleophilic substitution or reductive amination, often using catalysts like Pd/C or NaBH₃CN .
- Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .
Q. How is the structural integrity of this compound validated in academic research?
Methodological Answer: Structural confirmation relies on:
- X-ray Crystallography: Resolving the crystal lattice to confirm stereochemistry and bond angles (e.g., similar chlorophenyl derivatives analyzed in ).
- Spectroscopy:
- ¹H/¹³C NMR: Peaks for the chlorophenyl (δ 7.2–7.4 ppm), carbamoyl (δ 6.8–7.0 ppm), and ethylhexyl groups (δ 1.0–1.5 ppm) .
- FT-IR: Carbamoyl C=O stretch (~1680 cm⁻¹) and NH bend (~1540 cm⁻¹) .
- Mass Spectrometry: Molecular ion peak at m/z 387.51 (C₁₉H₂₈ClN₂O₃) .
Q. What preliminary biological activities have been reported for this compound?
Methodological Answer: Initial studies focus on:
- Receptor Binding Assays: Competitive binding with neurotransmitter receptors (e.g., GABAₐ or NMDA) using radioligand displacement .
- Antioxidant Screening: DPPH radical scavenging assays (IC₅₀ values reported in µM range) .
- Cytotoxicity: MTT assays on human cell lines (e.g., HEK-293) to establish baseline toxicity .
Advanced Research Questions
Q. How can researchers address contradictions in reported biological activity data?
Methodological Answer: Discrepancies (e.g., varying IC₅₀ values) may arise from:
- Assay Conditions: Differences in pH, temperature, or solvent (e.g., DMSO concentration affecting cell permeability) .
- Structural Analogues: Impurities or unintended stereoisomers formed during synthesis .
Resolution Strategies: - Reproducibility Checks: Independent validation across labs using standardized protocols.
- Metabolite Profiling: LC-MS/MS to rule out degradation products .
Q. What computational tools are used to predict this compound’s interaction with biological targets?
Methodological Answer: Advanced modeling includes:
- Density Functional Theory (DFT): Optimizing molecular geometry and electronic properties (e.g., HOMO-LUMO gaps for redox activity) .
- Molecular Docking (AutoDock Vina): Simulating binding to receptors (e.g., 4-chlorophenyl group interacting with hydrophobic pockets) .
- MD Simulations (GROMACS): Assessing stability of ligand-receptor complexes over 100-ns trajectories .
Q. What are the challenges in designing experiments to study its pharmacokinetics?
Methodological Answer: Key challenges include:
- Low Solubility: Use of co-solvents (e.g., PEG-400) or nanoemulsion formulations .
- Metabolic Instability: Incubation with liver microsomes (human/rat) to identify major metabolites via LC-HRMS .
- Blood-Brain Barrier (BBB) Penetration: Parallel artificial membrane permeability assay (PAMPA-BBB) to predict CNS availability .
Q. How can researchers mitigate occupational hazards during handling?
Methodological Answer: Safety protocols include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
